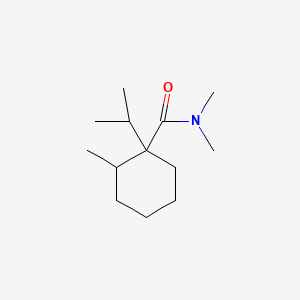
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide is an organic compound with a complex structure that includes a cyclohexane ring substituted with isopropyl, N,N-dimethyl, and carboxamide groups
Métodos De Preparación
The synthesis of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat.
Substitution Reactions:
Carboxamide Formation: The carboxamide group is introduced by reacting the substituted cyclohexane with an appropriate amide reagent under acidic or basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of catalysts and continuous flow reactors to enhance yield and efficiency .
Análisis De Reacciones Químicas
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the carboxamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the isopropyl or N,N-dimethyl groups, using reagents like sodium hydride or alkyl halides.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, temperatures ranging from -78°C to 150°C, and catalysts such as palladium or platinum .
Aplicaciones Científicas De Investigación
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is used in the production of specialty chemicals, polymers, and as an intermediate in the synthesis of other complex molecules
Mecanismo De Acción
The mechanism of action of 1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
1-(Isopropyl)-N,N,2-trimethylcyclohexanecarboxamide can be compared with similar compounds such as:
Cyclohexanecarboxamide: Lacks the isopropyl and N,N-dimethyl groups, resulting in different chemical properties and reactivity.
N,N-Dimethylcyclohexanecarboxamide: Similar structure but without the isopropyl group, leading to variations in biological activity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties .
Propiedades
Número CAS |
51251-62-8 |
|---|---|
Fórmula molecular |
C13H25NO |
Peso molecular |
211.34 g/mol |
Nombre IUPAC |
N,N,2-trimethyl-1-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C13H25NO/c1-10(2)13(12(15)14(4)5)9-7-6-8-11(13)3/h10-11H,6-9H2,1-5H3 |
Clave InChI |
ZNXSLRIBKWBICP-UHFFFAOYSA-N |
SMILES canónico |
CC1CCCCC1(C(C)C)C(=O)N(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



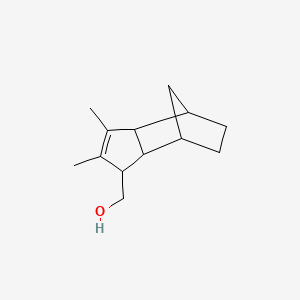
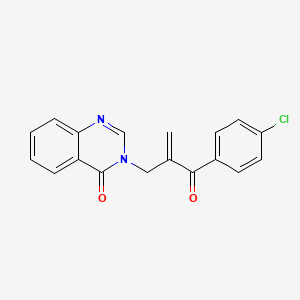
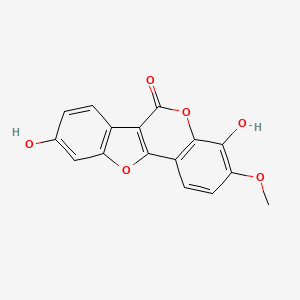
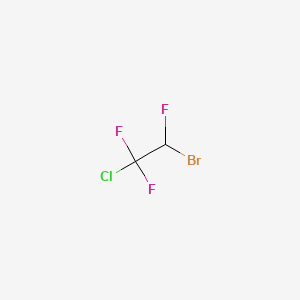

![N-[3-(Diethylamino)propyl]-4-ethoxybenzamide monohydrochloride](/img/structure/B12667169.png)
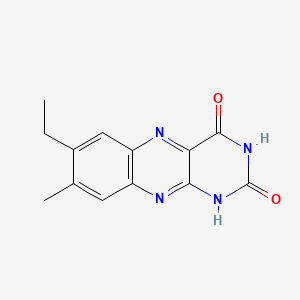
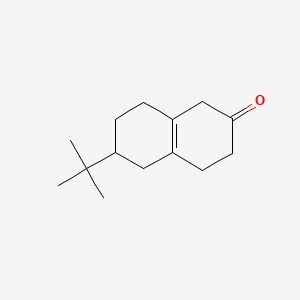
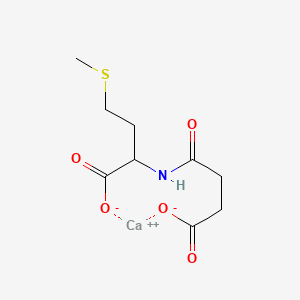
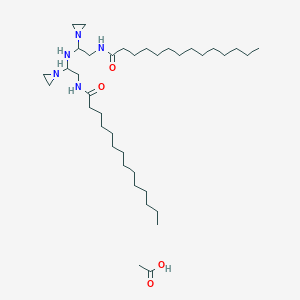
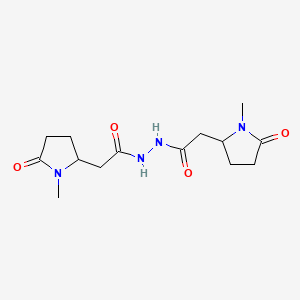

![1-O-[(3R)-3-ethylheptyl] 6-O-(3-propylhexyl) hexanedioate](/img/structure/B12667225.png)
